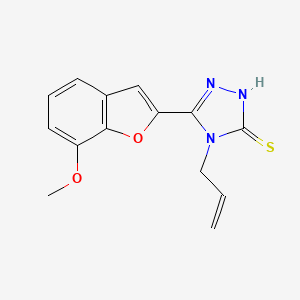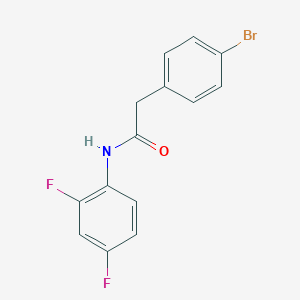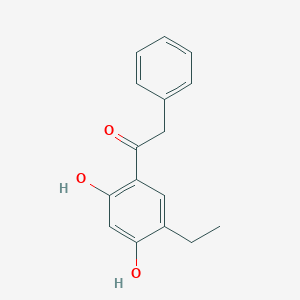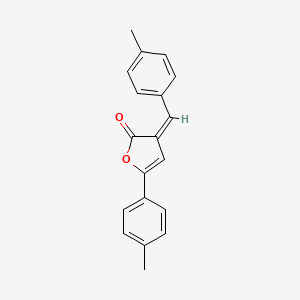![molecular formula C14H17ClN2O4 B5856619 1-[(4-chloro-2-nitrophenoxy)acetyl]azepane](/img/structure/B5856619.png)
1-[(4-chloro-2-nitrophenoxy)acetyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chloro-2-nitrophenoxy)acetyl]azepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a member of the azepane family and has been found to possess various biochemical and physiological effects.
科学的研究の応用
1-[(4-chloro-2-nitrophenoxy)acetyl]azepane has been found to have potential applications in the field of medicine. The compound has been studied for its antitumor properties and has shown promising results in inhibiting the growth of cancer cells. It has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of 1-[(4-chloro-2-nitrophenoxy)acetyl]azepane is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes involved in cell growth and division. It may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. The compound has been studied for its potential to reduce inflammation and oxidative stress, which are associated with various diseases.
実験室実験の利点と制限
One advantage of using 1-[(4-chloro-2-nitrophenoxy)acetyl]azepane in lab experiments is its high purity. The synthesis method has been optimized to yield a pure compound, which is essential for accurate and reproducible results. However, one limitation of using the compound is its potential toxicity. Careful handling and disposal of the compound are necessary to ensure the safety of researchers and the environment.
将来の方向性
There are several future directions for the study of 1-[(4-chloro-2-nitrophenoxy)acetyl]azepane. One direction is to further investigate its antitumor properties and potential use in cancer treatment. Another direction is to study its antibacterial and antifungal properties and develop new antibiotics based on the compound. Additionally, the compound's potential to reduce inflammation and oxidative stress could be further explored for the treatment of various diseases.
Conclusion:
This compound is a chemical compound with potential applications in the field of medicine. Its synthesis method has been optimized to yield a high purity of the compound, which is essential for accurate and reproducible results in lab experiments. The compound has been found to have antitumor, antibacterial, and antifungal properties and has been studied for its potential to reduce inflammation and oxidative stress. Further research is needed to fully understand the compound's mechanism of action and potential applications in medicine.
合成法
The synthesis of 1-[(4-chloro-2-nitrophenoxy)acetyl]azepane involves the reaction of 4-chloro-2-nitrophenol with 6-aminocaproic acid in the presence of a catalyst. The resulting product is then acetylated to obtain the final compound. The synthesis method has been optimized to yield a high purity of the compound.
特性
IUPAC Name |
1-(azepan-1-yl)-2-(4-chloro-2-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c15-11-5-6-13(12(9-11)17(19)20)21-10-14(18)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNWWZWTUVVLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856543.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5856574.png)

![1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5856603.png)




![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5856636.png)
![1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone](/img/structure/B5856647.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5856655.png)
![1-methyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5856659.png)
![4-({[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5856662.png)